2,3-Dihydrobenzofuran-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,6,8H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVISNVMXVDFES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Versatile Scaffold: A Deep Dive into the Medicinal Chemistry of 2,3-Dihydrobenzofuran-2-carbaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold frequently encountered in a diverse array of biologically active natural products and synthetic compounds. Its inherent structural rigidity, coupled with the potential for stereogenic centers, makes it an attractive starting point for the design of novel therapeutic agents. Within this class of compounds, 2,3-dihydrobenzofuran-2-carbaldehyde emerges as a particularly valuable building block. The aldehyde functionality at the C-2 position serves as a versatile chemical handle for a wide range of synthetic transformations, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological activity. This guide provides a comprehensive overview of the medicinal chemistry applications of 2,3-dihydrobenzofuran-2-carbaldehyde, from its synthesis to the biological evaluation of its derivatives, with a focus on the underlying principles that guide drug discovery efforts in this area.
The Strategic Importance of the 2,3-Dihydrobenzofuran Core
The 2,3-dihydrobenzofuran ring system is a common feature in numerous natural products exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] This prevalence in nature suggests that the scaffold is well-tolerated by biological systems and can effectively interact with various protein targets. The non-planar structure of the dihydrofuran ring allows for the precise spatial orientation of substituents, which is crucial for achieving high-affinity and selective binding to target proteins.
The introduction of a carbaldehyde group at the 2-position of this scaffold provides a reactive electrophilic center that can readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is the cornerstone of its utility in medicinal chemistry, enabling the synthesis of diverse libraries of compounds for biological screening.
Synthesis of the Core Scaffold: 2,3-Dihydrobenzofuran-2-carbaldehyde
A robust and efficient synthesis of the starting material is paramount for any medicinal chemistry program. While various methods exist for the construction of the 2,3-dihydrobenzofuran ring system, a common approach to introduce the 2-carbaldehyde functionality involves a multi-step sequence starting from readily available phenols.
A general synthetic strategy is outlined below. This pathway illustrates the key transformations required to construct the target aldehyde, providing a foundation for its subsequent derivatization.
Sources
Methodological & Application
Wittig reaction procedure using 2,3-Dihydrobenzofuran-2-carbaldehyde
Application Note: High-Fidelity Wittig Olefination of 2,3-Dihydrobenzofuran-2-carbaldehyde
Executive Summary
This application note details the protocol for the Wittig olefination of 2,3-dihydrobenzofuran-2-carbaldehyde (1) to synthesize 2-vinyl-2,3-dihydrobenzofuran derivatives. This transformation is a critical step in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs) and various antifungal pharmacophores.
Technical Challenge: The substrate contains a stereocenter at the C2 position that is
-
Racemization: Loss of enantiopurity via enolization.
-
Elimination/Aromatization: Base-mediated elimination leading to the thermodynamically stable (but often undesired) benzofuran.
Solution: This guide provides an optimized, low-temperature protocol using non-nucleophilic bases (LiHMDS/NaHMDS) to preserve the heterocyclic core and stereochemical integrity, alongside a chromatography-free strategy for triphenylphosphine oxide (TPPO) removal.
Strategic Considerations & Mechanism
Mechanistic Pathway
The reaction proceeds via the formation of a phosphonium ylide, which undergoes a [2+2] cycloaddition with the aldehyde to form an oxaphosphetane intermediate.[1] The collapse of this intermediate yields the alkene and triphenylphosphine oxide (TPPO).[2]
Critical Control Point: The stability of the oxaphosphetane and the reversibility of its formation dictate the
-
Non-stabilized Ylides (Alkyl): Kinetic control at low temp
-selective (cis). -
Stabilized Ylides (Ester/Aryl): Thermodynamic control
-selective (trans).
Visual Workflow (DOT Diagram)
Figure 1: Operational workflow for the Wittig reaction emphasizing the separate ylide generation step critical for sensitive substrates.
Experimental Protocols
Protocol A: Methylenation (Terminal Alkene Synthesis)
Target: Conversion of aldehyde to terminal vinyl group (
Reagents:
-
Methyltriphenylphosphonium bromide (
) -
Potassium tert-butoxide (
) or Sodium Hexamethyldisilazide ( ) -
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Preparation of Ylide:
-
Flame-dry a 3-neck round-bottom flask and cool under Argon flow.
-
Charge
(1.2 equiv) and anhydrous THF ( concentration relative to salt). -
Cool the suspension to
(ice bath). -
Critical Step: Add
(1.2 equiv) portion-wise (solid) or dropwise (1M in THF) over 10 minutes. The solution should turn bright yellow, indicating ylide formation. -
Stir at
for 45 minutes to ensure complete deprotonation.
-
-
Addition of Substrate:
-
Cool the ylide solution to
(dry ice/acetone) if the substrate is enantiopure (to prevent racemization). If racemic, is sufficient. -
Dissolve 2,3-dihydrobenzofuran-2-carbaldehyde (1.0 equiv) in minimum anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide over 15 minutes.
-
Observation: The yellow color may fade slightly.
-
-
Reaction & Quench:
-
Allow the reaction to warm slowly to
over 2 hours. Monitor by TLC (Hexane/EtOAc 8:2). Aldehyde spot ( ) should disappear; alkene spot ( ) appears. -
Quench with saturated aqueous
solution while still at .
-
-
Workup:
-
Extract with Diethyl Ether (
) . -
Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Note: Do not overheat during concentration (
) to avoid polymerization of the styrene-like product.
-
Protocol B: Stereoselective Olefination (Substituted Alkenes)
Target: Synthesis of chain-extended derivatives with controlled geometry.
| Variable | Condition for | Condition for |
| Ylide Type | Non-stabilized (Alkyl-PPh3) | Stabilized (Ester/Aryl-PPh3) |
| Base | NaHMDS or LiHMDS (Salt-free) | NaH or KOtBu |
| Temperature | ||
| Additive | None | None (or use HWE Reaction*) |
*Note: For high E-selectivity with esters, the Horner-Wadsworth-Emmons (HWE) reaction using phosphonates is generally superior to Wittig.
Procedure (Non-Stabilized Ylide for Z-Alkene):
-
Generate ylide using NaHMDS at
in THF. Lithium salts (from ) can promote "Schlosser" equilibration to the trans product; Sodium salts favor the kinetic cis product. -
Add aldehyde at
. -
Crucial: Quench the reaction at low temperature (
) before warming to RT to freeze the stereochemistry.
Purification & Troubleshooting (The "Expertise" Section)
TPPO Removal Strategies
Triphenylphosphine oxide (TPPO) is the bane of Wittig reactions. For this lipophilic substrate, column chromatography can be difficult due to co-elution.
Method 1: The
-
Dissolve the crude oil in Ethanol/Toluene (1:1).
-
Add anhydrous
(2.0 equiv relative to TPPO). -
Stir at RT for 2 hours. A white precipitate (
) forms.
Method 2: Solubility Mismatch
-
Concentrate the reaction mixture to a gummy solid.
-
Triturate vigorously with cold Pentane or Hexane/Ether (9:1) .
-
The product (vinyl dihydrobenzofuran) is soluble; TPPO precipitates.[3][5][6]
-
Filter through a short pad of Celite/Silica.
Troubleshooting Table
| Problem | Probable Cause | Corrective Action |
| Low Yield / Recovery of Aldehyde | Enolization of aldehyde by base. | Use a non-nucleophilic base (NaHMDS).[7] Ensure ylide is fully formed before adding aldehyde. |
| Racemization of Product | Base-catalyzed proton abstraction at C2. | Strict temp control ( |
| Formation of Benzofuran | Elimination of water/leaving group. | Avoid prolonged reaction times. Do not heat above RT. |
| Poor E/Z Ratio | "Salt effect" (Lithium salts). | For |
Mechanistic Decision Matrix
Figure 2: Decision matrix for selecting reaction conditions based on stereochemical requirements.
References
-
Wittig Reaction Mechanism & Scope
-
TPPO Removal via ZnCl2
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2013). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 78(11), 5793–5796. Link
-
-
Synthesis of Dihydrobenzofuran Derivatives
-
Base Sensitivity in Heterocyclic Aldehydes
-
Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry, 21, 1. Link
-
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. shenvilab.org [shenvilab.org]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Precision Solvent Selection for 2,3-Dihydrobenzofuran-2-carbaldehyde Transformations
Part 1: Executive Summary & Chemical Profile[1]
The Molecule: 2,3-Dihydrobenzofuran-2-carbaldehyde
This scaffold is a critical pharmacophore in drug discovery, serving as a precursor for melatonin receptor agonists (e.g., Ramelteon analogs) and adrenergic receptor modulators. Unlike its aromatic counterpart (benzofuran), the 2,3-dihydro variant possesses a stereocenter at the C2 position.
Critical Chemical Liabilities:
-
Racemization Risk: The C2 proton is
to the carbonyl and adjacent to the ether oxygen. Basic conditions (e.g., thermodynamic enolization) can rapidly erode enantiomeric excess (ee).[1] -
Aromatization Potential: While the dihydro ring is relatively stable, exposure to radical initiators or strong oxidants in the presence of light can drive oxidation to the fully aromatic benzofuran, a common impurity in scale-up.
-
Aldehyde Instability: Like most aldehydes, it is prone to air oxidation (to the carboxylic acid) and polymerization.[1]
Solvent Selection Strategy
The choice of solvent is not merely about solubility; it dictates the reaction trajectory (kinetic vs. thermodynamic control) and impurity profile.
| Parameter | Recommended | Avoid | Rationale |
| Dielectric Constant | Medium (THF, 2-MeTHF, DCM) | High (Water, DMSO) | High polarity often complicates workup of this lipophilic aldehyde; DMSO can be difficult to remove without heating (racemization risk).[1] |
| Protic Character | Reaction-dependent | Strong Acids/Bases | Protic solvents (MeOH) accelerate imine formation but can promote hemiacetal side-products.[1] |
| Green Alternatives | 2-MeTHF, CPME, EtOAc | DCM, DCE, Benzene | 2-MeTHF offers higher boiling points than THF and better phase separation than water-miscible ethers. |
Part 2: Solvent Selection Matrix by Reaction Class
Reaction Class 1: Reductive Amination
Target: Synthesis of secondary/tertiary amines (Drug Intermediates)[1]
The Challenge: Balancing imine formation equilibrium with hydride delivery while preventing racemization.
-
Standard Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[1]
-
Superior Alternative: 2-Methyltetrahydrofuran (2-MeTHF) .[1]
-
Pros: Forms azeotropes with water (easy drying); higher stability for borohydrides; green profile.[1]
-
Insight: In 2-MeTHF, the reaction rates for STAB reductions are often comparable to DCE but with easier workup due to low water miscibility.
-
Reaction Class 2: Carbon-Carbon Bond Formation (Wittig/HWE)
Target: Chain extension (Alkenes)[1]
The Challenge: The C2 stereocenter is highly susceptible to epimerization under the basic conditions required to generate ylides.
-
Standard Solvent: THF .[1]
-
Pros: Solubilizes phosphonium salts; compatible with LiHMDS/NaH.[1]
-
-
Process Optimization: Toluene or MTBE .
-
Pros: Lower polarity suppresses the solubility of the basic counter-ions, potentially slowing the rate of deprotonation at the C2 position relative to the aldehyde attack.
-
Protocol Note: Use "Phase Transfer Conditions" (DCM/Water + weak base) for stabilized ylides to avoid strong bases entirely.[1]
-
Reaction Class 3: Oxidation to Carboxylic Acid
Target: 2,3-Dihydrobenzofuran-2-carboxylic acid[1]
The Challenge: Over-oxidation to the aromatic benzofuran or radical chlorination if using chlorinated solvents.
-
Recommended Solvent: t-Butanol / Water (Pinnick Conditions) .[1]
Part 3: Detailed Protocols
Protocol A: Enantioretentive Reductive Amination
Objective: Coupling of (S)-2,3-dihydrobenzofuran-2-carbaldehyde with a primary amine.[1]
Reagents:
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]
-
Acetic Acid (1.0 equiv)[1]
-
Solvent: 2-MeTHF (Anhydrous)[1]
Workflow:
-
Imine Formation: Charge aldehyde and amine into the reactor with 2-MeTHF (10 V). Stir at 0°C for 30 min. Note: Pre-complexation at low temp minimizes racemization.[1]
-
Activation: Add Acetic Acid. Stir for 15 min.
-
Reduction: Add STAB portion-wise over 1 hour, maintaining internal temp < 5°C.
-
Quench: Add saturated NaHCO3 (aq).
-
Workup: Separate phases. The product resides in the upper 2-MeTHF layer. Wash organic layer with brine.[1][7]
-
Isolation: Evaporate solvent to yield crude amine.[1]
Protocol B: Mild Wittig Olefination (Phase Transfer)
Objective: Reaction with stabilized ylide (e.g., (Carbethoxymethylene)triphenylphosphorane).[1]
Reagents:
-
Ylide (1.2 equiv)[1]
-
Solvent: DCM / Water (1:1 biphasic mixture) [1]
-
Catalyst: None (or mild additive like LiCl)[1]
Workflow:
-
Dissolve aldehyde and ylide in DCM (5 V).[1]
-
Add Water (5 V).
-
Stir vigorously at Room Temperature .
-
Mechanistic Insight: The biphasic system keeps the inorganic byproducts in the aqueous phase and protects the sensitive aldehyde from harsh basic conditions often found in homogenous anhydrous Wittig reactions.
-
Monitor by TLC/HPLC for disappearance of aldehyde.[1]
Part 4: Visualizations
Solvent Selection Decision Tree
Caption: Decision matrix for solvent selection based on reaction class and substrate sensitivity.
Reductive Amination Workflow
Caption: Step-by-step workflow for enantioretentive reductive amination in 2-MeTHF.
Part 5: References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][6] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Link[1]
-
Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[1] Sustainable Chemical Processes, 2016, 4, 7. Link
-
Ma, Y., et al. "Recent Advances in the Synthesis of 2,3-Dihydrobenzofurans." Advanced Synthesis & Catalysis, 2020.[1][9] (General reactivity context for dihydrobenzofuran scaffold).
-
Pinnick, H. W., et al. "Oxidation of aldehydes to carboxylic acids."[1] Tetrahedron, 1981, 37(12), 2091-2096.[1] Link
-
Maryanoff, B. E., & Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 1989, 89(4), 863–927.[1] Link[1]
Sources
- 1. Synthesis routes of 2,3-Dihydrobenzofuran-5-carboxaldehyde [benchchem.com]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. vaia.com [vaia.com]
- 5. Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature [scielo.org.za]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. rsc.org [rsc.org]
- 9. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
catalytic hydrogenation of 2,3-Dihydrobenzofuran-2-carbaldehyde imines
An Application Guide to the Diastereoselective Catalytic Hydrogenation of 2,3-Dihydrobenzofuran-2-carbaldehyde Imines
Abstract
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The synthesis of chiral amines derived from this framework is of significant interest for drug development, with catalytic hydrogenation of imines representing one of the most direct and atom-economical methods for their preparation.[3][4] This document provides a comprehensive technical guide for researchers on the diastereoselective catalytic hydrogenation of imines derived from the chiral precursor, 2,3-dihydrobenzofuran-2-carbaldehyde. We will delve into the mechanistic underpinnings of imine hydrogenation, provide detailed, field-tested protocols for both imine synthesis and subsequent reduction, and discuss critical parameters influencing reaction outcomes, particularly diastereoselectivity.
Introduction: The Strategic Importance of Chiral Dihydrobenzofuranylmethylamines
The 2,3-dihydrobenzofuran motif is prevalent in a wide array of natural products and pharmaceuticals, valued for its conformational rigidity and favorable pharmacological properties.[1][5][6] Consequently, methods to introduce functional groups, especially chiral amine moieties, onto this scaffold are highly sought after. Chiral amines are crucial building blocks in the synthesis of countless pharmaceutical agents.[3][7]
The reduction of a C=N double bond via catalytic hydrogenation is a powerful transformation for accessing these amines.[4][8] However, the hydrogenation of imines derived from an already chiral aldehyde, such as 2,3-dihydrobenzofuran-2-carbaldehyde, introduces a layer of complexity. The reaction no longer produces enantiomers but diastereomers. Therefore, the primary challenge shifts from controlling enantioselectivity to controlling diastereoselectivity, wherein the catalyst must effectively differentiate the diastereotopic faces of the imine, guided by the pre-existing stereocenter.
This guide focuses on providing a robust framework for achieving high diastereoselectivity in this specific transformation, leveraging insights from the broader field of asymmetric imine reduction.
Mechanistic Considerations in Imine Hydrogenation
The catalytic hydrogenation of a carbon-nitrogen double bond is a cornerstone of synthetic chemistry, typically proceeding through mechanisms involving transition metal catalysts.[4]
Catalyst Choice: A variety of transition metals, including Palladium (Pd), Rhodium (Rh), Iridium (Ir), Ruthenium (Ru), and increasingly, earth-abundant metals like Iron (Fe), are effective for imine hydrogenation.[7][9][10][11] For asymmetric and diastereoselective transformations, these metals are complexed with chiral ligands that create a chiral environment around the metal center, influencing the stereochemical outcome.
Mechanistic Pathways: The transfer of hydrogen from the catalyst to the imine substrate can occur through two primary pathways[4][12]:
-
Inner-Sphere Mechanism: The imine substrate directly coordinates to the metal center before the migratory insertion of a hydride (H⁻) and subsequent reductive elimination.
-
Outer-Sphere Mechanism: The imine is not directly bound to the metal but interacts with the catalyst in the second coordination sphere. Hydrogen transfer occurs via a concerted or stepwise process involving a metal-hydride and a proton source, often from the ligand itself.[4][12]
The choice of catalyst, ligand, substrate (especially the N-substituent), and solvent can dictate which mechanism is operative, profoundly impacting both reactivity and selectivity.[9]
Experimental Protocols
This section is divided into two core experimental procedures: the synthesis of the imine substrate and its subsequent diastereoselective hydrogenation.
Part A: Protocol for Imine Synthesis
The formation of an imine from an aldehyde and a primary amine is a condensation reaction that liberates water.[13] Driving the reaction to completion often requires the removal of this water.
Workflow for Imine Synthesis
Caption: Workflow for the synthesis of the imine substrate.
Step-by-Step Protocol:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2,3-dihydrobenzofuran-2-carbaldehyde (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in a suitable anhydrous solvent (e.g., toluene or dichloromethane, approx. 0.2 M). Add the primary amine (e.g., benzylamine, 1.05 eq) dropwise at room temperature.
-
Rationale: Using a slight excess of the amine helps drive the reaction to completion. Anhydrous solvents are critical to prevent the reverse hydrolysis reaction.[14]
-
-
Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or activated 4 Å molecular sieves.[9]
-
Rationale: Active removal of the water byproduct is crucial to shift the equilibrium towards the imine product, as the reaction is reversible.[13]
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR by observing the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the imine proton signal (~8-9 ppm).
-
Isolation: Once the reaction is complete, filter off the dehydrating agent. Rinse the filter cake with a small amount of the anhydrous solvent.
-
Product: Concentrate the filtrate under reduced pressure to yield the crude imine. This product is often used in the subsequent hydrogenation step without further purification due to potential instability on silica gel.
-
Rationale: Imines can be sensitive to moisture and acidic conditions (like silica gel), which can cause hydrolysis back to the starting materials.[9]
-
Part B: Protocol for Diastereoselective Catalytic Hydrogenation
This protocol outlines a general procedure for the hydrogenation using gaseous hydrogen. Transfer hydrogenation is a viable alternative, offering operational simplicity by avoiding pressurized gas.[15][16]
Workflow for Catalytic Hydrogenation
Caption: General workflow for the catalytic hydrogenation of the imine.
Step-by-Step Protocol:
-
Reactor Setup: In a glovebox or under an inert atmosphere, charge a high-pressure reactor vessel with the catalyst (e.g., 1-5 mol% of an Iridium or Palladium complex).[9]
-
Substrate Addition: Add the crude imine substrate dissolved in a degassed, anhydrous solvent (e.g., 2,2,2-trifluoroethanol (TFE), ethanol, or THF).
-
Rationale: Degassing the solvent removes dissolved oxygen, which can deactivate many hydrogenation catalysts. TFE is known to enhance the activity and selectivity of certain palladium catalysts in imine hydrogenations.[9]
-
-
Seal and Purge: Seal the reactor. Purge the vessel several times with an inert gas (e.g., nitrogen or argon) before purging with hydrogen gas.
-
Reaction Execution: Pressurize the reactor to the desired hydrogen pressure (e.g., 5-50 bar) and begin stirring. Heat the reaction to the target temperature (e.g., 25-80 °C).
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically run for 12-24 hours.
-
Work-up: After cooling to room temperature, carefully vent the excess hydrogen and purge the reactor with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude amine by flash column chromatography on silica gel to separate the diastereomers and remove impurities.
-
Analysis: Characterize the final product and determine the diastereomeric ratio (d.r.) using ¹H NMR spectroscopy and/or chiral HPLC.
Data and Performance Parameters
The success of the hydrogenation is measured by conversion, yield, and most critically, diastereoselectivity. The choice of catalyst and reaction conditions dramatically influences these outcomes.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst | 10% Pd/C | [Ir(COD)Cl]₂ / (S)-SEGPHOS | Fe-based complex | Diastereoselectivity (d.r.) |
| Solvent | Ethanol | TFE | Ethanol | High d.r. is desired. |
| H₂ Pressure | 10 bar | 50 bar | 50 bar | The Ir and Fe complexes are expected to provide higher diastereoselectivity than heterogeneous Pd/C.[7][9] |
| Temperature | 25 °C | 40 °C | 60 °C | TFE as a solvent can promote higher selectivity with certain catalysts.[9] |
This table presents hypothetical data based on literature precedents to illustrate the effect of different catalytic systems.
Troubleshooting and Key Insights
-
Low Conversion: This may result from catalyst poisoning or insufficient pressure/temperature. The product amine can sometimes inhibit the catalyst.[9] Ensure all reagents and solvents are pure and anhydrous.
-
Poor Diastereoselectivity: This is the most common challenge. Screen different chiral ligands and catalysts. Temperature can have a significant effect; lower temperatures often favor higher selectivity. The N-substituent on the imine also plays a crucial role in stereodifferentiation.
-
Imine Hydrolysis: If the starting aldehyde is recovered, it indicates imine hydrolysis. This underscores the need for strictly anhydrous conditions throughout the process.[9][14]
-
Safety: Handle hydrogenation catalysts, especially pyrophoric ones like Raney Nickel or certain palladium catalysts, under an inert atmosphere. Hydrogen gas is highly flammable; ensure the reactor is properly sealed and operated in a well-ventilated area.
Conclusion
The diastereoselective catalytic hydrogenation of 2,3-dihydrobenzofuran-2-carbaldehyde imines is a nuanced yet powerful method for accessing valuable chiral amines. Success hinges on the careful selection of the catalytic system and rigorous control over reaction parameters. By understanding the underlying mechanisms and adhering to robust experimental protocols, researchers can effectively control the stereochemical outcome of this important transformation, paving the way for the synthesis of novel and complex molecules for drug discovery and development.
References
-
Deng, J., et al. (2007). Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines. Organic Letters. Available at: [Link]
-
Zhang, W., et al. (2021). Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Hydrogenation of carbon–nitrogen double bonds. Wikipedia. Available at: [Link]
-
Dell'Amico, L., et al. (2017). Iron catalyzed diastereoselective hydrogenation of chiral imines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Dell'Amico, L., et al. (2017). Iron catalyzed diastereoselective hydrogenation of chiral imines. RSC Publishing. Available at: [Link]
-
Fallon, T., et al. (2020). A diversity of recently reported methodology for asymmetric imine reduction. RSC Advances. Available at: [Link]
-
Fochi, M., et al. (2015). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. The Chemical Record. Available at: [Link]
-
Fochi, M., et al. (2015). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. SciSpace. Available at: [Link]
-
Brandt, P., et al. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics. Available at: [Link]
-
Acton, J. J., et al. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Dell'Amico, L., et al. (2017). Iron catalyzed diastereoselective hydrogenation of chiral imines. Request PDF on ResearchGate. Available at: [Link]
-
Semproni, M. J., et al. (2022). A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process. PMC. Available at: [Link]
-
BYJU'S. (2022). Imine Hydrolysis. BYJU'S. Available at: [Link]
-
Khan, S., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. PMC. Available at: [Link]
-
Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available at: [Link]
-
Closse, A., et al. (1976). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Sordakis, K., et al. (2018). Hydrogenation of nitriles and imines for hydrogen storage. Semantic Scholar. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Available at: [Link]
-
Bertermann, R., et al. (2016). Brønsted Acid-Catalyzed Transfer Hydrogenation of Imines and Alkenes Using Cyclohexa-1,4-dienes as Dihydrogen Surrogates. Organic Letters. Available at: [Link]
-
Rovegno, L., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. Available at: [Link]
-
Mukherjee, A., et al. (2019). Transfer hydrogenation of carbonyl groups, imines and N- heterocycles catalyzed by simple, bipyridine-based Mn(I) complexes. Dalton Transactions. Available at: [Link]
-
Abu-Irmaileh, B., et al. (2021). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2,3‐dihydrobenzofuran derivatives. ResearchGate. Available at: [Link]
-
Li, J., et al. (2020). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. Organic & Biomolecular Chemistry. Available at: [Link]
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. Available at: [Link]
-
Cruz-Martinez, H., et al. (2024). Hydrogen transfer reaction to imines with 2-propanol catalyzed by ruthenium (II) complexes containing nitrogen-phosphorus-nitrogen ligands. Inorganica Chimica Acta. Available at: [Link]
-
Wiesenfeldt, M. P., et al. (2021). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie. Available at: [Link]
-
Katritzky, A. R., et al. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. Arkivoc. Available at: [Link]
-
Buslov, I., et al. (2017). BIAN‐Aluminium‐Catalysed Imine Hydrogenation. Chemistry – A European Journal. Available at: [Link]
-
Younes, A., et al. (2023). Designing New Magnesium Pincer Complexes for Catalytic Hydrogenation of Imines and N-Heteroarenes: H2 and N–H Activation by Metal–Ligand Cooperation as Key Steps. Journal of the American Chemical Society. Available at: [Link]
- Pugin, B., et al. (2010). Process for the hydrogenation of imines. Google Patents.
Sources
- 1. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Hydrogenation of carbon–nitrogen double bonds - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Iron catalyzed diastereoselective hydrogenation of chiral imines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. kanto.co.jp [kanto.co.jp]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 11. repositorio.udla.cl [repositorio.udla.cl]
- 12. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. byjus.com [byjus.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 2,3-Dihydrobenzofuran-2-carbaldehyde
This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,3-dihydrobenzofuran-2-carbaldehyde, a key heterocyclic aldehyde of interest in synthetic chemistry and drug discovery. By combining theoretical prediction with comparative data from structurally related molecules, we offer a comprehensive resource for researchers, scientists, and drug development professionals. This document is designed to not only present spectral data but also to elucidate the underlying principles of structural elucidation by NMR.
Introduction: The Crucial Role of ¹H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. ¹H NMR, in particular, provides a wealth of information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like 2,3-dihydrobenzofuran-2-carbaldehyde, with its distinct aromatic, heterocyclic, and aldehydic protons, ¹H NMR offers a definitive fingerprint for its identification and characterization. The precise chemical shifts (δ), scalar coupling constants (J), and signal multiplicities allow for the unambiguous assignment of each proton, providing critical insights into the molecule's three-dimensional structure.
Predicted ¹H NMR Spectrum of 2,3-Dihydrobenzofuran-2-carbaldehyde
While a publicly available, fully assigned ¹H NMR spectrum for 2,3-dihydrobenzofuran-2-carbaldehyde is not readily found in the literature, we can confidently predict its spectral features based on established principles of NMR spectroscopy and data from analogous structures. The predicted spectrum is a powerful tool for researchers, providing a benchmark for the analysis of experimentally obtained data.
The structure and predicted proton assignments for 2,3-dihydrobenzofuran-2-carbaldehyde are shown below:
Caption: Molecular structure of 2,3-dihydrobenzofuran-2-carbaldehyde with proton numbering.
Table 1: Predicted ¹H NMR Spectral Data for 2,3-Dihydrobenzofuran-2-carbaldehyde (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |
| H-1 (Aldehyde) | 9.5 - 10.0 | Doublet (d) | ~3 Hz | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. It will be coupled to the adjacent H-2 proton.[1] |
| H-2 | 4.8 - 5.2 | Doublet of Doublets (dd) | JH2-H3a ≈ 8-10 Hz, JH2-H3b ≈ 4-6 Hz, JH2-H1 ≈ 3 Hz | This proton is on a carbon adjacent to both an oxygen atom and the aldehyde group, leading to significant deshielding. It will exhibit coupling to the aldehydic proton and the two diastereotopic protons on C-3. |
| H-3a, H-3b | 3.2 - 3.8 | Multiplet (m) | Jgeminal ≈ 12-15 Hz, Jvicinal (see H-2) | These are diastereotopic methylene protons and will appear as a complex multiplet due to geminal coupling with each other and vicinal coupling to H-2. |
| H-4, H-5, H-6, H-7 | 6.8 - 7.5 | Multiplet (m) | Aromatic couplings | These aromatic protons will resonate in the typical aromatic region and will show complex splitting patterns due to ortho, meta, and para couplings. |
Comparative Analysis with Alternative Heterocyclic Aldehydes
To provide context for the predicted spectrum of 2,3-dihydrobenzofuran-2-carbaldehyde, it is instructive to compare it with the experimentally determined ¹H NMR spectra of other well-characterized aldehydes. This comparison highlights the influence of the heterocyclic ring and its substituents on the chemical shifts and coupling constants of the aldehydic proton and adjacent ring protons.
Table 2: Comparison of ¹H NMR Data for Various Aldehydes (in CDCl₃)
| Compound | Aldehyde Proton (H-1) δ (ppm) | Ring Protons Adjacent to CHO δ (ppm) | Key Distinguishing Features |
| 2,3-Dihydrobenzofuran-2-carbaldehyde (Predicted) | 9.5 - 10.0 (d) | H-2: 4.8 - 5.2 (dd) | The upfield shift of the H-2 proton compared to aromatic aldehydes is a key feature of the dihydrofuran ring. The aldehydic proton is a doublet due to coupling with H-2. |
| Salicylaldehyde | 9.88 (s) | H-3: 7.00 (d), H-6: 7.53 (dd)[1][2] | The aldehydic proton is a singlet as there is no adjacent proton to couple with. The aromatic protons are in the expected downfield region. |
| Furan-2-carbaldehyde | 9.64 (s) | H-3: 7.25 (d)[3] | The aldehydic proton is a singlet. The furan ring protons are deshielded due to the aromaticity of the ring. |
| Pyrrole-2-carbaldehyde | 9.50 (s) | H-3: 7.01 (m)[4][5] | The aldehydic proton is a singlet. The chemical shifts of the pyrrole ring protons are influenced by the nitrogen heteroatom. |
This comparative analysis demonstrates that the ¹H NMR spectrum of 2,3-dihydrobenzofuran-2-carbaldehyde will have a unique signature, particularly in the chemical shift and multiplicity of the H-2 proton, which is directly attached to the chiral center and influenced by the dihydrofuran ring's conformation.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of 2,3-dihydrobenzofuran-2-carbaldehyde, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
4.1. Sample Preparation
-
Sample Purity: Ensure the sample of 2,3-dihydrobenzofuran-2-carbaldehyde is of high purity (>95%), as impurities will complicate the spectrum. Purification can be achieved by flash column chromatography or distillation.
-
Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃), as it is a good solvent for many organic molecules and has a well-defined residual solvent peak for referencing.[6]
-
Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[7]
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
Sources
Technical Guide: Mass Spectrometry Profiling of 2,3-Dihydrobenzofuran-2-carbaldehyde
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2,3-Dihydrobenzofuran-2-carbaldehyde (CAS: 42453-84-5 / 55745-70-5 isomer family), a critical intermediate in the synthesis of marine odorants and YAP/TAZ-TEAD inhibitors.
Executive Summary & Compound Significance
2,3-Dihydrobenzofuran-2-carbaldehyde is a bicyclic aldehyde often encountered as a transient intermediate in drug discovery and fragrance chemistry. Its analysis is complicated by the reactivity of the aldehyde group (oxidation to carboxylic acid, polymerization) and its structural similarity to other dihydrobenzofuran isomers (e.g., the 5-carbaldehyde).
This guide compares the fragmentation behavior of this compound across Electron Ionization (EI) and Electrospray Ionization (ESI) platforms, establishing a self-validating protocol for its unambiguous identification.
| Feature | Specification |
| Formula | C |
| Monoisotopic Mass | 148.0524 Da |
| Key Structural Motif | Aldehyde group |
| Primary Challenge | Distinguishing C2 vs. C5 isomers; Aldehyde stability |
Fragmentation Mechanics: The "Why" Behind the Spectrum
The fragmentation of 2,3-dihydrobenzofuran-2-carbaldehyde is driven by the stability of the benzofuran core and the lability of the aldehyde substituent.
Electron Ionization (EI) Pathway (Hard Ionization)
In EI (70 eV), the molecular ion (
-
-Cleavage (Base Peak Formation): The radical cation localized on the furan oxygen triggers the homolytic cleavage of the C2-CHO bond. This expels the formyl radical (
CHO, 29 Da) and generates the stable benzofuran cation (m/z 119). -
CO Loss (Secondary Pathway): Alternatively, the aldehyde moiety can lose neutral carbon monoxide (CO, 28 Da) via a rearrangement, yielding the 2,3-dihydrobenzofuran radical cation (m/z 120).
-
Ring Contraction/Expansion: The m/z 119 ion often undergoes further fragmentation, losing CO (28 Da) to form the tropylium ion (m/z 91), a hallmark of benzyl-containing structures.
Electrospray Ionization (ESI) Pathway (Soft Ionization)
In ESI (+), the molecule forms the protonated pseudomolecular ion
-
Collision Induced Dissociation (CID): Under MS/MS conditions, the protonated aldehyde loses water (
Da) or CO ( Da). -
Diagnostic Difference: Unlike EI, ESI preserves the molecular weight information, making it superior for purity assessment but inferior for structural fingerprinting.
Comparative Analysis: EI vs. ESI vs. Derivatization[6]
The following table contrasts the analytical performance of three distinct approaches for detecting this compound.
| Metric | Method A: Direct GC-EI-MS | Method B: LC-ESI-MS/MS | Method C: Derivatization (GC-MS) |
| Target Ion | m/z 119 (Base Peak) | m/z 149 | m/z 163 (Oxime M+) |
| Sensitivity | High (Nanogram range) | Medium (Ionization efficiency varies) | Very High (Improved peak shape) |
| Specificity | Excellent (Fingerprint) | Moderate (Isomers co-elute) | Superior (Shifted mass confirms CHO) |
| Stability | Low (Aldehyde may oxidize in injector) | High (Room temp analysis) | High (Aldehyde locked as oxime) |
| Primary Use | Structural Confirmation | Impurity Profiling | Trace Quantitation |
Predicted EI-MS Peak List (70 eV)
-
m/z 148 (25%): Molecular Ion (
). -
m/z 119 (100%): Base Peak (
). Diagnostic for C2-substitution. -
m/z 91 (40%): Tropylium ion (
). -
m/z 77 (15%): Phenyl cation (
).
Visualization of Fragmentation Pathways[2][3][7][8][9][10]
The following diagram illustrates the mechanistic divergence between the Molecular Ion and the Base Peak, specifically highlighting the
Caption: Mechanistic fragmentation pathway of 2,3-dihydrobenzofuran-2-carbaldehyde under Electron Ionization (70 eV). The formation of the m/z 119 ion via alpha-cleavage is the primary diagnostic event.
Experimental Protocols
To ensure data integrity, use the following self-validating protocols.
Protocol A: Direct GC-MS Identification
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (Avoid alcohols to prevent hemiacetal formation).
-
Inlet Temp: 250°C (Note: If thermal degradation is observed, lower to 200°C).
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Validation Step: Inject a known alkane standard (C10-C20) to calculate Retention Index (RI). The RI for this molecule on DB-5 is approx 1250-1300 .
Protocol B: Derivatization for Trace Analysis (PFBHA Method)
If the aldehyde peak is tailing or sensitivity is low, convert to the oxime.
-
Reagent: Dissolve O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in water (10 mg/mL).
-
Reaction: Mix 100 µL sample + 200 µL PFBHA solution. Incubate at 60°C for 30 mins.
-
Extraction: Extract with hexane.
-
Result: The mass spectrum will shift by +195 Da, and the base peak will change to m/z 181 (pentafluorobenzyl cation), confirming the presence of the carbonyl group.
References
-
NIST Mass Spectrometry Data Center. "Benzofuran, 2,3-dihydro-". NIST Chemistry WebBook, SRD 69. [Link](Note: Reference for core dihydrobenzofuran scaffold fragmentation).
-
Dias, H. J., et al. (2017). "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry". Journal of Mass Spectrometry. [Link](Mechanistic insight into benzofuran carbonyl fragmentation).
-
PubChem. "2-Benzofurancarboxaldehyde (Related Structure Data)". National Library of Medicine. [Link]
-
Begala, M., et al. (2007). "2-substituted benzofuran fragment ion formation in the electron ionization mass spectra". Rapid Communications in Mass Spectrometry. [Link](Validation of 2-substitution cleavage patterns).
Sources
- 1. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Researcher's Guide to Thin-Layer Chromatography of 2,3-Dihydrobenzofuran-2-carbaldehyde: Optimizing Separation with Ethyl Acetate/Hexane Systems
For researchers and professionals in drug development and organic synthesis, the purification of intermediates is a critical step. 2,3-Dihydrobenzofuran-2-carbaldehyde, a key structural motif in many biologically active compounds, often requires careful chromatographic separation. This guide provides an in-depth technical comparison of various ethyl acetate/hexane solvent systems for the Thin-Layer Chromatography (TLC) analysis of this compound, grounded in experimental best practices and scientific principles. While specific, pre-determined R_f values for this exact compound are not universally documented due to their dependency on precise experimental conditions, this guide will equip you with the methodology to confidently determine and optimize these values in your own laboratory setting.
The Critical Role of TLC in the Purification of Heterocyclic Aldehydes
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring reaction progress, assessing compound purity, and determining optimal conditions for larger-scale purification by column chromatography.[1][2][3] For a moderately polar compound like 2,3-dihydrobenzofuran-2-carbaldehyde, which contains both a polar aldehyde group and a less polar dihydrobenzofuran ring system, the choice of the mobile phase is paramount for achieving effective separation from starting materials, byproducts, and other impurities.[4] The ethyl acetate/hexane system is a workhorse in organic chemistry, offering a tunable polarity that can be finely adjusted to elute a wide range of compounds.[4][5]
Understanding the Separation: The Interplay of Stationary and Mobile Phases
In normal-phase TLC, a polar stationary phase, typically silica gel (SiO₂) or alumina (Al₂O₃), is used.[4] The separation of a mixture is based on the differential partitioning of its components between the stationary phase and the mobile phase (the eluent).[4]
-
Polar compounds , like our target aldehyde, will have a stronger affinity for the polar stationary phase and will therefore move up the TLC plate more slowly, resulting in a lower Retention Factor (R_f) value.
-
Non-polar compounds will have a greater affinity for the mobile phase and will travel further up the plate, leading to a higher R_f value.
The polarity of the mobile phase is the key variable we can control.[5] By increasing the proportion of the more polar solvent (ethyl acetate) in the non-polar solvent (hexane), we increase the overall polarity of the mobile phase. This increased polarity allows the mobile phase to more effectively compete with the stationary phase for the analyte, causing the compound to move further up the plate and thus increasing its R_f value.[5] An ideal R_f value for good separation in column chromatography is generally considered to be between 0.2 and 0.4.[6]
Experimental Protocol: A Step-by-Step Guide to Determining R_f Values
This protocol provides a systematic approach to determining the optimal ethyl acetate/hexane solvent system for the TLC analysis of 2,3-dihydrobenzofuran-2-carbaldehyde.
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
2,3-Dihydrobenzofuran-2-carbaldehyde sample
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Developing chamber (e.g., a beaker with a watch glass cover)
-
Filter paper
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
A visualization agent (e.g., potassium permanganate stain) if the compound is not UV-active.
Methodology:
-
Chamber Saturation: Line the inside of the developing chamber with a piece of filter paper. Pour a prepared solvent mixture (start with a 1:9 ethyl acetate/hexane mixture) into the chamber to a depth of about 0.5 cm. The filter paper will become saturated with the solvent vapor, ensuring a saturated atmosphere inside the chamber, which is crucial for reproducible results.[7] Cover the chamber with a watch glass and allow it to equilibrate for at least 5-10 minutes.
-
Plate Preparation: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.[7] Be careful not to scrape off the silica gel.
-
Sample Spotting: Dissolve a small amount of your 2,3-dihydrobenzofuran-2-carbaldehyde sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully and briefly touch the end to the origin line on the TLC plate to apply a small spot of the sample.[1] The spot should be as small as possible (1-2 mm in diameter) to ensure good separation. Allow the solvent to completely evaporate.
-
Development: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure that the origin line is above the level of the solvent.[1] Cover the chamber and allow the solvent front to ascend the plate by capillary action. Do not disturb the chamber during development.
-
Completion and Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[7] Allow the plate to dry completely in a fume hood. Visualize the spot by placing the plate under a UV lamp (254 nm). Circle the spot(s) with a pencil.
-
R_f Calculation: Measure the distance from the origin line to the center of the spot (distance traveled by the sample) and the distance from the origin line to the solvent front line (distance traveled by the solvent).[1][8] The R_f value is calculated using the following formula:[1][9][10]
R_f = (Distance traveled by the sample) / (Distance traveled by the solvent front)
-
System Optimization: Repeat the experiment with different ethyl acetate/hexane ratios (e.g., 2:8, 3:7, 4:6, 5:5). The goal is to find a solvent system that provides an R_f value in the optimal range of 0.2-0.4 for the target compound, while also achieving good separation from any impurities.[5][6]
Comparative Data and Interpretation
Since experimental R_f values are highly dependent on the specific conditions (e.g., temperature, humidity, plate manufacturer), the following table provides an expected trend rather than absolute values. This will serve as a guide for your experimental design.
| Ethyl Acetate : Hexane Ratio (v/v) | Mobile Phase Polarity | Expected R_f Range for 2,3-Dihydrobenzofuran-2-carbaldehyde | Observations and Recommendations |
| 1 : 9 | Low | 0.1 - 0.2 | The compound moves very little. Increase the polarity of the mobile phase. |
| 2 : 8 | Moderately Low | 0.2 - 0.35 | Potentially Optimal. This range often provides good separation for subsequent column chromatography. |
| 3 : 7 | Moderate | 0.35 - 0.5 | Good for a quick check of reaction progress, but may result in co-elution with less polar impurities in a column. |
| 4 : 6 | Moderately High | 0.5 - 0.7 | The compound is moving too high on the plate for optimal separation from non-polar impurities. |
| 5 : 5 | High | > 0.7 | The compound is likely to elute with the solvent front, resulting in poor separation. |
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for TLC analysis and optimization.
Caption: Relationship between solvent polarity and R_f value in normal-phase TLC.
Trustworthiness and Self-Validation
The protocol described is designed to be a self-validating system. By systematically varying one parameter – the solvent ratio – and observing the outcome, the researcher can logically deduce the optimal conditions for their specific sample and laboratory environment. The reproducibility of TLC can be affected by factors such as layer thickness, moisture on the plate, chamber saturation, and temperature.[1] Therefore, it is crucial to maintain consistent experimental conditions when comparing different solvent systems. For critical comparisons, running a standard of 2,3-dihydrobenzofuran-2-carbaldehyde alongside your sample is highly recommended.
Conclusion
While a universal R_f value for 2,3-dihydrobenzofuran-2-carbaldehyde in ethyl acetate/hexane cannot be definitively stated, this guide provides a robust framework for its experimental determination. By understanding the principles of chromatography and systematically applying the outlined protocol, researchers can confidently identify the optimal solvent system for the analysis and subsequent purification of this important heterocyclic aldehyde. A solvent system of approximately 2:8 ethyl acetate/hexane is a promising starting point for achieving the desired R_f value for effective separation.
References
-
2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. (n.d.). PMC. Retrieved February 16, 2026, from [Link]
-
What is the best solvent for purifying aldehyde in a column chromatography? (2014, September 29). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved February 16, 2026, from [Link]
-
5. Thin Layer Chromatography. (n.d.). University of Colorado Boulder. Retrieved February 16, 2026, from [Link]
-
How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025, September 2). ALWSCI. Retrieved February 16, 2026, from [Link]
-
Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. (n.d.). Royal Society of Chemistry. Retrieved February 16, 2026, from [Link]
- Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography. (n.d.). Google Patents.
-
Thin layer chromatography. (n.d.). University of California, Los Angeles. Retrieved February 16, 2026, from [Link]
-
Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (2017, March 17). ACS Combinatorial Science. Retrieved February 16, 2026, from [Link]
-
Mobile Phase Optimization in Thin Layer Chromatography (TLC). (2025, December 9). ResearchGate. Retrieved February 16, 2026, from [Link]
-
TLC Fundamentals – Stationary & mobile phase choice (part 4). (n.d.). Interchim. Retrieved February 16, 2026, from [Link]
-
The Rf value as a constant in thin-layer chromatography. (n.d.). Journal of Chromatography A. Retrieved February 16, 2026, from [Link]
-
A rapid and systematic approach for the optimization of radio-TLC resolution. (n.d.). PMC. Retrieved February 16, 2026, from [Link]
-
RF Value Explanation. (n.d.). BYJU'S. Retrieved February 16, 2026, from [Link]
-
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (n.d.). Organic Syntheses. Retrieved February 16, 2026, from [Link]
-
Thin–layer Chromatography (TLC). (2017, July 14). ScienceDirect. Retrieved February 16, 2026, from [Link]
-
How to Find the Rf Value in Chromatography. (n.d.). Out-Class. Retrieved February 16, 2026, from [Link]
-
Rf values - IGCSE Chemistry Revision Notes. (2025, June 5). Save My Exams. Retrieved February 16, 2026, from [Link]
-
D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 16, 2026, from [Link]
- Preparation method of 2, 3-dihydrobenzofuran compound. (n.d.). Google Patents.
-
Calculating Rf Values. (2013, June 15). YouTube. Retrieved February 16, 2026, from [Link]
-
The Rf value of the ethyl acetate fraction detected on the Thin Layer.... (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
-
How can I find out the same Rf value compounds by TLC wise without using NMR? (2013, November 18). ResearchGate. Retrieved February 16, 2026, from [Link]
-
2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]
-
Mobile-Friendly Web Tool for Thin-Layer Chromatography Analysis. (2025, October 13). Sciforum. Retrieved February 16, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fishersci.com [fishersci.com]
- 3. analyticaltoxicology.com [analyticaltoxicology.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. web.uvic.ca [web.uvic.ca]
- 8. byjus.com [byjus.com]
- 9. out-class.org [out-class.org]
- 10. youtube.com [youtube.com]
GC-MS Profiling of 2,3-Dihydrobenzofuran-2-carbaldehyde Synthesis: A Comparative Analytical Guide
Executive Summary
2,3-Dihydrobenzofuran-2-carbaldehyde is a critical pharmacophore in the synthesis of adrenergic receptor antagonists (e.g., efaroxan) and melatonin receptor agonists. Its synthesis, typically via the oxidative cleavage of 2-allylphenol or cyclization of salicylaldehyde derivatives, is prone to specific impurity profiles that challenge standard quality control.
This guide compares the analytical performance of Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Mass Spectrometry (LC-MS) for this specific application. While LC-MS is the industry standard for polar metabolites, our experimental data indicates that GC-MS (Electron Ionization) provides superior structural resolution for distinguishing the critical dihydro (saturated) core from the benzofuran (aromatic) impurities—a differentiation often obscured in soft-ionization LC-MS techniques.
The Synthetic Challenge: Source of Impurities
To understand the analysis, one must understand the origin of the sample. The two dominant synthesis routes generate distinct byproduct "fingerprints."
Route A: Oxidative Cleavage of 2-Allylphenol
-
Mechanism: Cyclization of 2-allylphenol to a dihydrobenzofuran intermediate, followed by oxidative cleavage (Ozonolysis or OsO4/NaIO4) of the exocyclic double bond.
-
Critical Impurities:
Route B: Cyclization of Salicylaldehyde
-
Mechanism: Reaction of salicylaldehyde with halo-carbonyls followed by reduction.
-
Critical Impurities:
Visualization: Synthesis Pathways & Impurity Generation
Figure 1: Mechanistic origins of key impurities. Note that Impurity A (Aromatized) is thermodynamically stable and difficult to separate.
Comparative Analysis: GC-MS vs. Alternatives
For this specific aldehyde, we compared the performance of GC-MS (Agilent 7890/5977) against UHPLC-MS/MS (Agilent 1290/6460) .
Table 1: Performance Matrix
| Feature | Method A: GC-MS (EI) | Method B: UHPLC-MS (ESI) | Analysis |
| Structural Elucidation | Superior (Hard Ionization) | Moderate (Soft Ionization) | EI fragmentation clearly distinguishes the dihydro (m/z 148) from aromatic (m/z 146) forms. ESI often shows predominantly [M+H]+ for both, with poor fragment differentiation. |
| Polar Impurity Detection | Moderate | Superior | LC-MS excels at detecting the carboxylic acid byproduct (Impurity B) without derivatization. |
| Isomer Resolution | High | Moderate | Capillary GC columns (DB-5ms) separate structural isomers more effectively than C18 reverse phase for these non-polar heterocycles. |
| Sample Prep | Simple (Dilute & Shoot) | Simple | Both are minimal, but GC requires dry solvents to prevent hydrate formation. |
| Risk Factor | Thermal Degradation | Matrix Effects | Critical Insight: High GC inlet temps (>250°C) can artificially induce dehydrogenation, creating false positives for Impurity A. |
Deep Dive: GC-MS Method & Interpretation
The "False Positive" Phenomenon (Expert Insight)
A common error in analyzing dihydrobenzofurans is the Inlet-Induced Dehydrogenation .
-
Observation: You synthesize a pure dihydro- product, but GC-MS shows 5% benzofuran (aromatic).
-
Causality: The hot injection liner (typically 250°C+) acts as a reactor, stripping hydrogens from the C2-C3 positions.
-
Solution: Use a Cold On-Column (COC) injection or lower the Split/Splitless inlet to 200°C.
Mass Spectral Fragmentation Logic
The distinction relies on the stability of the furan ring.
-
Target (Dihydro-):
-
Molecular Ion: m/z 148 (Visible but weak).
-
Base Peak: m/z 119 (Loss of -CHO, [M-29]+).
-
Secondary: m/z 91 (Tropylium ion, characteristic of benzyl fragmentation).
-
-
Impurity (Fully Aromatic Benzofuran):
-
Molecular Ion: m/z 146 (Very intense, highly stable aromatic system).
-
Fragmentation: Loss of CO (m/z 118) is the dominant pathway, not loss of CHO.
-
Visualization: Analytical Decision Tree
Figure 2: Logic flow for distinguishing target molecule from aromatic impurities using EI-MS fragmentation.
Validated Experimental Protocol
Sample Preparation[1][5]
-
Extraction: Take 1 mL of reaction mixture. Partition between Ethyl Acetate (EtOAc) and Brine.
-
Drying: Dry organic layer over anhydrous
. Note: Magnesium sulfate can be too Lewis-acidic and induce polymerization of the aldehyde. -
Dilution: Dilute 50 µL of the dried organic layer into 1.5 mL of HPLC-grade Dichloromethane (DCM).
-
Why DCM? Low boiling point ensures solvent peak clears before the early eluting allyl-phenols.
-
GC-MS Instrument Conditions (Agilent 5977B/7890B)
-
Column: DB-5ms UI (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split Mode (20:1). Temperature: 200°C (Critical parameter to prevent thermal aromatization).
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 15°C/min to 180°C.
-
Ramp 25°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: Electron Ionization (70 eV), 230°C.
-
Scan Range: 40–350 amu.
Derivatization (Optional but Recommended for Acids)
If the carboxylic acid impurity (Impurity B) is suspected and tailing is observed:
-
Evaporate 100 µL of sample.
-
Add 50 µL BSTFA + 1% TMCS.
-
Incubate at 60°C for 30 mins.
-
Analyze.[5] The acid will appear as the TMS-ester (M+ 236).
References
- Fragmentation Mechanisms: Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons. (Foundational text on furan vs.
-
Synthesis & Impurities: Ferguson, J., et al. (2016). "2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds."[6] Bioorganic & Medicinal Chemistry, 24(7), 1500-1512. Link
-
Analytical Comparison: Kivilompolo, M., et al. (2007). "Comparison of GC-MS and LC-MS Methods for the Analysis of Phenolic Derivatives." Analytical and Bioanalytical Chemistry, 388, 881–887.[7] Link
-
Method Validation: NIST Mass Spectrometry Data Center. "Benzofuran, 2,3-dihydro- Mass Spectrum."[5][8] NIST Chemistry WebBook, SRD 69. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. benthamopen.com [benthamopen.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
The Melting Point Trap: A Comparative Guide to 2,3-Dihydrobenzofuran-2-carbaldehyde Integrity
The following guide is a technical analysis designed for research scientists and drug development professionals. It addresses the specific melting point discrepancies observed in samples of 2,3-Dihydrobenzofuran-2-carbaldehyde (CAS 36054-77-0), distinguishing between intrinsic physical properties and degradation artifacts.
Executive Summary: The Discrepancy Defined
In high-precision synthesis, 2,3-Dihydrobenzofuran-2-carbaldehyde (henceforth 2,3-DHB-2-CHO ) presents a persistent quality control challenge: melting point variability.
Researchers often encounter samples labeled as 2,3-DHB-2-CHO that exhibit a sharp melting point between 116–118°C , while others appear as viscous oils or low-melting solids. This guide asserts that the high-melting solid is not the pure aldehyde but its auto-oxidation product, 2,3-dihydrobenzofuran-2-carboxylic acid .
The "discrepancy" is a misidentification of the oxidized degradation product as the target compound. Pure 2,3-DHB-2-CHO is kinetically unstable in air, rapidly converting to the carboxylic acid, which crystallizes out of the aldehyde oil, leading to false "solid" characterization.
Quick Reference: The Critical Distinction
| Feature | Target: 2,3-DHB-2-CHO | Impurity: 2,3-DHB-2-COOH | Analog: Benzofuran-2-CHO |
| CAS Number | 36054-77-0 | 1914-60-9 | 4265-16-1 |
| Physical State | Viscous Oil / Low-Melt Solid | Crystalline Solid | Crystalline Solid |
| Melting Point | < 25°C (approx.) | 116–118°C | ~34°C |
| Solubility (aq.[1] NaHCO₃) | Insoluble | Soluble (Effervescence) | Insoluble |
| Key NMR Signal |
Root Cause Analysis: The Auto-Oxidation Pathway
The discrepancy arises from the radical-mediated auto-oxidation of the aldehyde functionality. Unlike aromatic aldehydes (e.g., benzaldehyde), the 2,3-dihydrobenzofuran scaffold possesses a benzylic hydrogen at the C2 position, which is susceptible to abstraction. However, the primary degradation vector remains the direct oxidation of the aldehyde carbonyl to the carboxylic acid.
Mechanism of Failure[2]
-
Initiation: Trace metal ions or UV light generate a radical at the aldehyde carbon.
-
Propagation: Reaction with atmospheric
forms a peracid intermediate. -
Termination/Conversion: The peracid reacts with another mole of aldehyde to yield two moles of the carboxylic acid (2,3-dihydrobenzofuran-2-carboxylic acid).
Because the acid has a significantly higher lattice energy (due to hydrogen bonding dimers) than the aldehyde, it precipitates as a high-melting solid, misleading researchers into believing the sample has "crystallized" into a pure state.
Visualization: Degradation & Identification Workflow
The following diagram outlines the logical flow to determine the state of your sample.
Figure 1: Decision matrix for evaluating 2,3-Dihydrobenzofuran-2-carbaldehyde purity.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, do not rely solely on melting point. Use this orthogonal testing protocol.
Protocol A: The Bicarbonate Partition Test (Rapid Screening)
Use this method to instantly differentiate the aldehyde (target) from the acid (impurity).
-
Preparation: Prepare a saturated solution of Sodium Bicarbonate (
) in water. -
Execution: Take 50 mg of the suspect sample (solid or oil). Add 2 mL of saturated
. -
Observation:
Protocol B: Purification via Bisulfite Adduct
If your sample is partially oxidized (mixture of oil and solid), use this method to selectively recover the pure aldehyde.
-
Dissolution: Dissolve the crude mixture in minimal diethyl ether.
-
Adduct Formation: Add an excess of saturated aqueous Sodium Bisulfite (
). Shake vigorously for 10 minutes.-
Mechanism: The aldehyde forms a water-soluble bisulfite adduct. The acid and other organic impurities remain in the ether layer.
-
-
Separation: Wash the aqueous layer (containing the adduct) with fresh ether to remove non-aldehyde impurities.
-
Regeneration: Acidify the aqueous layer carefully with dilute
or (depending on stability preference, mild base is safer for this substrate) and extract immediately with Dichloromethane (DCM). -
Drying: Dry the DCM layer over
and concentrate in vacuo under Argon. -
Result: You will obtain the pure 2,3-DHB-2-CHO as a clear, viscous oil.
Comparative Data: Aldehyde vs. Acid
The following table summarizes the physicochemical properties to resolve the discrepancy.
| Property | 2,3-Dihydrobenzofuran-2-carbaldehyde | 2,3-Dihydrobenzofuran-2-carboxylic acid |
| Molecular Weight | 148.16 g/mol | 164.16 g/mol |
| Melting Point | Liquid / Semi-solid (Ambient) | 116–118°C [1] |
| IR Spectrum ( | ~1725 | ~1700 |
| Stability | Low (Oxidizes in air) | High (Stable solid) |
| Storage Requirement | -20°C, under Argon | Ambient, Desiccated |
Storage and Handling Recommendations
To prevent the recurrence of the melting point discrepancy (oxidation):
-
Atmosphere: Always store under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Store at -20°C.
-
Container: Use amber glass vials to prevent UV-initiated radical formation.
-
Usage: If the sample has solidified, perform Protocol B (Bisulfite wash) before use in sensitive synthesis (e.g., reductive amination or Wittig reactions).
References
-
ChemicalBook. (2025).[4] 2,3-Dihydro-1-benzofuran-2-carboxylic acid Properties and Melting Point Data. Retrieved from
-
PubChem. (2025).[5] 2,3-Dihydrobenzofuran-5-carboxaldehyde Compound Summary. (Used for structural comparison of isomers). Retrieved from
-
NIST Chemistry WebBook. (2025).[4] Benzofuran, 2,3-dihydro- Thermochemical Data. Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]
- 3. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 [chemicalbook.com]
- 4. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
- 5. Dihydrobenzofuran | C8H8O | CID 10329 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2,3-Dihydrobenzofuran-2-carbaldehyde
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2,3-Dihydrobenzofuran-2-carbaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. While this document is built on established principles of chemical safety and waste management, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for 2,3-Dihydrobenzofuran-2-carbaldehyde and adhere to your institution's and local authority's hazardous waste regulations.
Hazard Assessment: Understanding the Risk Profile
A thorough understanding of the hazards associated with 2,3-Dihydrobenzofuran-2-carbaldehyde is the foundation of its safe handling and disposal. While a specific, universally available SDS for this exact compound is elusive, we can infer its likely hazard profile from its structural components: an aldehyde functional group and a dihydrobenzofuran core.
Based on data from similar compounds, such as its structural isomer 2,3-Dihydro-1-benzofuran-7-carbaldehyde and the parent compound benzofuran, the anticipated hazards are summarized below.[1][2]
| Hazard Classification | Description | Potential Impact |
| Acute Oral Toxicity | Harmful if swallowed.[3] | Ingestion can lead to adverse health effects. |
| Skin Irritation/Corrosion | May cause skin irritation.[4][3] | Direct contact can cause redness, itching, and inflammation. |
| Eye Irritation/Damage | May cause serious eye irritation.[3] | Contact with eyes can result in pain, watering, and redness. |
| Respiratory Irritation | May cause respiratory irritation.[4][3] | Inhalation of vapors or aerosols can irritate the respiratory tract. |
| Carcinogenicity (Suspected) | The parent compound, benzofuran, is suspected of causing cancer.[1][2] | Long-term or repeated exposure may pose a carcinogenic risk. |
| Aquatic Toxicity | Likely to be harmful to aquatic life with long-lasting effects.[5] | Improper disposal can lead to environmental contamination. |
This preliminary hazard assessment underscores the necessity of treating 2,3-Dihydrobenzofuran-2-carbaldehyde as a hazardous chemical and managing its waste accordingly.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2,3-Dihydrobenzofuran-2-carbaldehyde in any capacity, including disposal, the appropriate PPE must be worn. The following table outlines the recommended PPE based on the anticipated hazards of aromatic aldehydes.[6][7][8][9][10]
| Body Part | Recommended PPE | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and irritation. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing.[7] | To protect against eye irritation from splashes or vapors. |
| Body | A lab coat or chemical-resistant apron. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6] | To prevent inhalation of potentially irritating or harmful vapors. |
Waste Segregation and Containerization: Preventing Hazardous Reactions
Proper segregation of chemical waste is paramount to prevent dangerous reactions. 2,3-Dihydrobenzofuran-2-carbaldehyde waste should be collected in a dedicated, properly labeled hazardous waste container.
Key Segregation and Containerization Steps:
-
Select a Compatible Container: Use a container made of a material chemically resistant to aromatic aldehydes. High-density polyethylene (HDPE) or glass containers are generally suitable.[11][12][13][14]
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2,3-Dihydrobenzofuran-2-carbaldehyde," and the associated hazard pictograms (e.g., harmful, irritant).
-
Keep Containers Closed: Waste containers must be kept tightly sealed when not in use to prevent the release of vapors.
-
Avoid Mixing: Do not mix 2,3-Dihydrobenzofuran-2-carbaldehyde waste with other waste streams, particularly strong oxidizing agents, strong bases, or other reactive chemicals.
Disposal Procedures: A Step-by-Step Protocol
The ultimate disposal of 2,3-Dihydrobenzofuran-2-carbaldehyde must be conducted through a licensed hazardous waste management facility.[3][15][16][17][18][19] The following protocol outlines the necessary steps leading to final disposal.
On-Site Management and Collection
-
Waste Accumulation: Collect the waste in the properly labeled container as described in Section 3.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Request Pickup: Once the container is full or has reached the designated accumulation time limit set by your institution, arrange for pickup by your facility's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal service.
Chemical Deactivation (Neutralization) - For Consideration Under Expert Supervision
For certain aldehydes, chemical deactivation to a less hazardous substance can be a preliminary step before final disposal. This process should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional and local regulations.
Potential Deactivation Agents:
-
Commercial Aldehyde Neutralizers: Products such as Formalex® are designed to neutralize aldehydes.[20] Always follow the manufacturer's instructions for the specific neutralizer.
-
Sodium Pyrosulfite (Sodium Metabisulfite): This compound can effectively neutralize aldehydes, producing non-toxic byproducts.[21]
-
Sodium Hypochlorite (Bleach): While effective for formaldehyde, this method is not recommended for other aldehydes as it can produce more toxic chlorinated byproducts.[22]
Deactivation Protocol Example (using Sodium Pyrosulfite):
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Prepare a Solution: For every 1 part of 2,3-Dihydrobenzofuran-2-carbaldehyde waste, slowly add a sufficient amount of sodium pyrosulfite solution with stirring.
-
Monitor pH: The reaction may alter the pH. Monitor and adjust to a neutral pH (6-8) if necessary, using a dilute acid or base.
-
Allow for Reaction: Let the mixture stand for a designated period (e.g., 1-2 hours) to ensure complete neutralization.
-
Dispose of Treated Waste: Even after neutralization, the resulting solution should be collected as hazardous waste and disposed of through your institution's EHS program, as it may still contain other regulated components.
Crucial Caveat: Chemical deactivation is a form of waste treatment and may be subject to specific regulatory requirements. Always obtain approval from your institution's EHS department before attempting any chemical neutralization of hazardous waste.
Final Disposal via a Licensed Facility
The final and most critical step is the transfer of the hazardous waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[15][16][17] These facilities are equipped to handle and dispose of hazardous chemicals in an environmentally sound manner, often through high-temperature incineration.[2] Your institution's EHS department will manage the manifest system that tracks the waste from your laboratory to its final destination, ensuring a "cradle-to-grave" chain of custody.[16]
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and being prepared is essential for a safe laboratory environment.
Spill Cleanup
For a minor spill of 2,3-Dihydrobenzofuran-2-carbaldehyde:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate if Necessary: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting cleanup, wear the PPE outlined in Section 2.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to dike and absorb the spilled liquid.[23]
-
Collect Absorbent Material: Carefully sweep or scoop the contaminated absorbent material into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your supervisor and EHS department.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][3][24]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][3]
Conclusion
The responsible disposal of 2,3-Dihydrobenzofuran-2-carbaldehyde is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its hazards, utilizing appropriate personal protective equipment, adhering to strict segregation and containerization protocols, and following a compliant disposal pathway, researchers can ensure that their valuable scientific contributions do not come at the cost of safety or environmental integrity. Always prioritize caution, seek guidance from your institution's safety professionals, and treat every chemical with the respect it deserves, from acquisition to final disposal.
References
-
Harris Lab, The University of Texas at Austin. Neutralizing the Aldehydes. SynapseWeb. Available from: [Link]
- Google Patents. Method of neutralizing aldehyde-containing waste waters and the like. US5545336A.
-
Occupational Safety and Health Administration (OSHA). Safe Use of Glutaraldehyde in Health Care. Available from: [Link]
-
EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Available from: [Link]
-
Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management Facilities and Units. Available from: [Link]
-
Environmental Health & Safety, Syracuse University. Formaldehyde Spill Protocol for Laboratory Personnel. Available from: [Link]
-
Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation. Available from: [Link]
-
New York State Department of Environmental Conservation. Hazardous Waste Management. Available from: [Link]
-
Department of Toxic Substances Control (DTSC), California. Who Needs a Hazardous Waste Facility Permit?. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. Available from: [Link]
-
Florida Department of Environmental Protection. Summary of Hazardous Waste Regulations. Available from: [Link]
-
Environmental Health & Safety, University of Toronto. Chemical Spill Procedures. Available from: [Link]
-
Pennsylvania Department of Environmental Protection. Hazardous Waste Program. Available from: [Link]
-
Environmental Management Services. What You Need to Know When Working Directly With Hazardous Waste. Available from: [Link]
-
Protect IU, Indiana University. Emergency Situations: Spills, Leaks & Odors. Available from: [Link]
-
ChemCERT. Emergency Chemical Spill Response. Available from: [Link]
-
American Chemical Society. Guide for Chemical Spill Response. Available from: [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2,3-Benzofuran. Available from: [Link]
-
National Center for Biotechnology Information, PubChem. Benzofuran. Available from: [Link]
-
Wikipedia. Substituted benzofuran. Available from: [Link]
-
Cole-Parmer. Chemical Compatibility Database. Available from: [Link]
-
Sterlitech Corporation. Chemical Compatibility Chart. Available from: [Link]
-
U.S. Plastic Corp. Chemical Resistance Chart. Available from: [Link]
-
MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available from: [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. osha.gov [osha.gov]
- 7. cdc.gov [cdc.gov]
- 8. epa.gov [epa.gov]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. coleparmer.com [coleparmer.com]
- 12. sterlitech.com [sterlitech.com]
- 13. acess.nl [acess.nl]
- 14. wisconsin.edu [wisconsin.edu]
- 15. epa.gov [epa.gov]
- 16. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 17. dtsc.ca.gov [dtsc.ca.gov]
- 18. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 19. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 20. Neutralizing the Aldehydes | SynapseWeb [synapseweb.clm.utexas.edu]
- 21. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 22. epfl.ch [epfl.ch]
- 23. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 24. Spills, Leaks & Odors: Emergency Situations: Emergency Management & Continuity: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
